BI-3812

Description

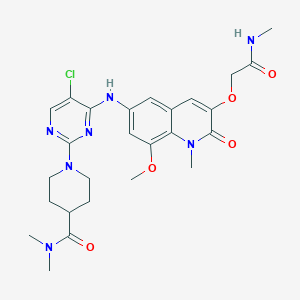

Structure

3D Structure

Properties

IUPAC Name |

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGYXEVLQIIEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the BI-3812 BCL6 Inhibitor: Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-3812 is a highly potent, small molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6). It disrupts the crucial protein-protein interaction (PPI) between the BCL6 BTB/POZ domain and its co-repressors, a key driver in certain types of lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides a comprehensive overview of the mechanism of action of BI-3812, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to BCL6 and its Role in Lymphoma

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs) during the normal immune response. In GCs, BCL6 facilitates the rapid proliferation of B-cells and the process of somatic hypermutation to generate high-affinity antibodies. It achieves this by repressing genes involved in cell cycle control, DNA damage response, and terminal differentiation.[1][2][3]

In several B-cell malignancies, most notably DLBCL, BCL6 is frequently deregulated through chromosomal translocations or mutations, leading to its constitutive expression.[4] This sustained BCL6 activity is a key oncogenic driver, maintaining the proliferative and undifferentiated state of the lymphoma cells. Therefore, inhibiting BCL6 function represents a promising therapeutic strategy for these cancers.[5]

BI-3812: A Potent BCL6 Inhibitor

BI-3812 is a chemical probe designed to specifically inhibit the function of BCL6. It acts as a classical PPI inhibitor, targeting the interaction between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR.[1][2][6] By blocking this interaction, BI-3812 effectively de-represses BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.

In contrast to its close analog BI-3802, which induces the degradation of BCL6, BI-3812 functions as a non-degrading inhibitor.[6][7] This distinction is crucial for understanding its specific mechanism of action and for its use as a tool to probe the consequences of BCL6 inhibition without inducing its degradation. A structurally similar but biologically inactive compound, BI-5273, serves as a valuable negative control for in vitro experiments.[1][2]

Quantitative Data Summary

The potency of BI-3812 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for BI-3812 and its related compounds.

Table 1: In Vitro and Cellular Potency of BI-3812

| Assay | Description | Compound | IC50 (nM) | Reference(s) |

| BCL6::BCOR ULight TR-FRET | A biochemical assay measuring the disruption of the BCL6-BCOR interaction. | BI-3812 | ≤ 3 | [1][2][6] |

| BCL6::NCOR LUMIER | A cellular assay measuring the disruption of the BCL6-NCOR interaction in cells. | BI-3812 | 40 | [1][2][6] |

| BCL6 Protein Degradation | A cellular assay measuring the degradation of BCL6 protein. | BI-3812 | ≈ 200 (DC50) | [2] |

Table 2: Comparative Potency of Related BCL6-Targeting Compounds

| Compound | Primary Mechanism of Action | BCL6::BCOR TR-FRET IC50 (nM) | Cellular BCL6::NCOR LUMIER IC50 (nM) | Reference(s) |

| BI-3812 | BCL6-Co-repressor Inhibitor | ≤ 3 | 40 | [1][2][6] |

| BI-3802 | BCL6 Degrader | Comparable to BI-3812 | Not specified (induces degradation) | [6][7] |

| BI-5273 | Negative Control | ~ 10,000 (10 µM) | Not active | [1][6] |

Mechanism of Action: Signaling Pathway

BI-3812's mechanism of action is centered on the disruption of the BCL6 transcriptional repressor complex. The following diagram illustrates the BCL6 signaling pathway and the point of intervention by BI-3812.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. eubopen.org [eubopen.org]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

What is the function of BI-3812 in cells

An In-Depth Technical Guide to the Cellular Function of BI-3812

Introduction

BI-3812 is a highly potent and specific small-molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2][3] It serves as a valuable chemical probe for interrogating the biology of BCL6 in various cellular contexts. BCL6 is a crucial transcriptional repressor essential for the formation of germinal centers (GCs) during the adaptive immune response.[1][2] It functions by repressing a wide array of genes involved in the DNA damage response, apoptosis, and cell differentiation, thereby enabling B-cells to proliferate rapidly and undergo somatic hypermutation without triggering cell death.[1][2][4] Due to its role in sustaining cell proliferation and preventing differentiation, aberrant BCL6 expression is a known oncogenic driver, particularly in Diffuse Large B-cell Lymphoma (DLBCL).[1][2] BI-3812 provides a means to pharmacologically inhibit this activity and study its consequences.

Core Mechanism of Action: Inhibition of Co-Repressor Binding

The primary function of BI-3812 is to disrupt the protein-protein interactions (PPIs) that are fundamental to BCL6's role as a transcriptional repressor.

-

Targeting the BTB/POZ Domain: BCL6 exerts its repressive function by recruiting a complex of co-repressor proteins. This recruitment is mediated by its BTB/POZ domain, which forms a homodimer creating a specific groove for co-repressor binding.[1][2][4]

-

Disruption of BCL6-Co-Repressor Complex: BI-3812 is designed to bind with high affinity to this groove on the BCL6 BTB domain.[2][4] This binding physically obstructs the interaction between BCL6 and its key co-repressors, such as BCOR (BCL6 co-repressor), SMRT (silencing mediator of retinoic acid and thyroid hormone receptor), and NCOR (nuclear receptor co-repressor).[1][2]

-

De-repression of Target Genes: By preventing the formation of the BCL6-co-repressor complex, BI-3812 effectively lifts the transcriptional repression on BCL6 target genes. This leads to the re-expression of genes that control critical cellular processes like apoptosis, DNA damage response, and differentiation, thereby counteracting the pro-proliferative and anti-apoptotic effects of BCL6.

Quantitative Data on BI-3812 Activity

The potency of BI-3812 has been characterized in both biochemical and cellular assays.

| Assay Type | Interaction Measured | Potency (IC50) | Reference |

| Biochemical Assay | BCL6::BCOR ULight TR-FRET | ≤ 3 nM | [1][2][5] |

| Cellular Assay | BCL6::NCOR LUMIER | 40 nM | [1][2][5] |

| Property | Value | Reference |

| Molecular Weight | 558.0 Da | [2] |

| Aqueous Solubility (@ pH 6.8) | <1 µg/ml | [4] |

| Caco-2 Permeability (@ pH 7.4) | 2.8 x 10-6 cm/s | [4] |

| Caco-2 Efflux Ratio | 14 | [1][4] |

| Human Plasma Protein Binding | 96.9% | [1][4] |

Experimental Protocols

BCL6::BCOR ULight TR-FRET Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the interaction between BCL6 and a peptide from its co-repressor BCOR in a cell-free system.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures proximity between two molecules. One protein (e.g., BCL6-BTB domain) is labeled with a donor fluorophore (e.g., Europium cryptate) and the interacting partner (e.g., BCOR peptide) is labeled with an acceptor fluorophore (e.g., ULight-W1024). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Methodology:

-

Recombinant, biotinylated BCL6 BTB domain is bound to streptavidin-Europium cryptate.

-

A synthetically derived, ULight-labeled BCOR peptide is used as the binding partner.

-

The two components are incubated together in an assay buffer in the presence of varying concentrations of BI-3812 or a DMSO control.

-

After incubation, the plate is read on a TR-FRET-capable reader, measuring emissions at both the donor and acceptor wavelengths.

-

The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal ratio against the inhibitor concentration.

-

BCL6::NCOR LUMIER Assay (Cellular)

This assay measures the disruption of the BCL6-NCOR complex within a cellular environment.

-

Principle: The Luminescence-based Mammalian Interactome (LUMIER) assay uses protein-fragment complementation. BCL6 is fused to one luciferase fragment (e.g., Renilla Luciferase), and its interacting partner NCOR is fused to an affinity tag (e.g., Flag tag). The complex is expressed in cells, and after cell lysis, the complex is immunoprecipitated via the affinity tag. The amount of co-precipitated luciferase activity is directly proportional to the strength of the protein-protein interaction.

-

Methodology:

-

HEK293T cells are co-transfected with constructs for Flag-tagged NCOR and Renilla Luciferase-tagged BCL6.

-

Transfected cells are treated with various concentrations of BI-3812 or DMSO for a specified period.

-

Cells are lysed, and the lysate is subjected to immunoprecipitation using anti-Flag antibody-coated beads.

-

The beads are washed to remove non-specific binders.

-

The amount of co-precipitated BCL6 is quantified by measuring the luminescence of the Renilla Luciferase tag.

-

A decrease in luminescence relative to the DMSO control indicates inhibition of the BCL6-NCOR interaction. IC50 values are then calculated.

-

Distinction from BCL6 Degraders: The Case of BI-3802

It is critical to distinguish BI-3812 from its close structural analog, BI-3802. While both bind to the same site on the BCL6 BTB domain, they have fundamentally different mechanisms of action. BI-3812 is a pure inhibitor, whereas BI-3802 acts as a molecular glue degrader.[6][7]

-

BI-3812 (Inhibitor): As described, it occupies the co-repressor binding groove and acts as a competitive antagonist. It does not lead to the degradation of the BCL6 protein.[6][8]

-

BI-3802 (Degrader): BI-3802 binds to the BTB domain and induces a conformational change that promotes the polymerization of BCL6 homodimers into higher-order filaments.[6][7][9] These BCL6 polymers are then recognized by the E3 ubiquitin ligase SIAH1, which ubiquitinates BCL6, targeting it for degradation by the 26S proteasome.[6][8][10] This degradation mechanism results in a more profound and sustained depletion of BCL6 compared to mere inhibition.[8]

Negative Control Compound: BI-5273

For robust experimental design, a negative control is essential. BI-5273 is a close structural analog of BI-3812 that binds only very weakly to the BCL6 BTB domain (IC50 ~10 µM).[2][4] It is therefore recommended as a negative control for in vitro experiments to ensure that the observed cellular effects are due to specific BCL6 inhibition and not off-target activities.[5]

Conclusion

BI-3812 functions as a potent and selective inhibitor of the BCL6 transcriptional repressor. By binding to the BTB/POZ domain, it allosterically blocks the recruitment of essential co-repressors, leading to the de-repression of BCL6 target genes involved in key cellular checkpoints. Its well-characterized mechanism and high potency make it an indispensable tool for researchers investigating BCL6 biology and its role in cancer. Understanding its function as a pure inhibitor, in contrast to degrader analogs like BI-3802, is crucial for the accurate interpretation of experimental results in the fields of oncology and immunology.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. opnme.com [opnme.com]

- 5. eubopen.org [eubopen.org]

- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. BTBBCL6 dimers as building blocks for reversible drug-induced protein oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery and Development of BI-3812: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-3812 is a highly potent and specific small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] BCL6 is a transcriptional repressor that plays a critical role in the formation and maintenance of germinal centers (GCs) and is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[3][4] BI-3812 disrupts the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR, thereby derepressing BCL6 target genes.[2][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of BI-3812, presenting key data in a structured format and detailing experimental methodologies.

Data Presentation

Table 1: In Vitro and Cellular Activity of BI-3812

| Assay | Description | BI-3812 IC50 (nM) | Negative Control (BI-5273) IC50 (nM) | Reference |

| BCL6::BCOR ULight TR-FRET | Biochemical assay measuring the disruption of the BCL6 BTB domain and BCOR co-repressor peptide interaction. | ≤ 3 | ~10,000 | [3] |

| BCL6::NCOR LUMIER | Cellular assay measuring the disruption of the BCL6 and NCOR co-repressor interaction in a cellular context. | 40 | Not Determined | [2] |

Table 2: Physicochemical and Pharmacokinetic Properties of BI-3812

| Property | Value | Reference |

| Molecular Weight | 558.03 g/mol | [1] |

| Chemical Formula | C26H32ClN7O5 | [1] |

| Aqueous Solubility (pH 6.8) | < 1 µg/mL | [5] |

| Caco-2 Permeability (pH 7.4) | 2.8 x 10⁻⁶ cm/s | [5] |

| Caco-2 Efflux Ratio | 14 | [5] |

| Human Plasma Protein Binding | 96.9% | [6] |

Experimental Protocols

BCL6::BCOR ULight TR-FRET Assay

This biochemical assay quantifies the ability of a compound to inhibit the interaction between the BCL6 BTB domain and a peptide derived from the co-repressor BCOR.

Materials:

-

Recombinant human BCL6 BTB domain (GST-tagged)

-

Biotinylated BCOR peptide

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Test compounds (e.g., BI-3812)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the recombinant BCL6 BTB domain and the biotinylated BCOR peptide.

-

Add the test compounds to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

-

Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.

-

Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

BCL6::NCOR LUMIER (Luminescence-based Mammalian Interactome) Assay

This cellular assay assesses the disruption of the BCL6 and NCOR protein-protein interaction within a cellular environment. A detailed, step-by-step protocol for this specific assay as performed for BI-3812 is not publicly available. However, the general principle of a LUMIER assay is as follows:

Principle: One protein of interest (e.g., BCL6) is fused to a Renilla luciferase (Rluc) tag, and the other interacting protein (e.g., NCOR) is fused to a Protein A tag. Both constructs are co-expressed in mammalian cells. The cells are lysed, and the Protein A-tagged protein is captured on IgG-coated beads. If the two proteins interact, the Rluc-tagged protein will be co-precipitated. The amount of interaction is quantified by measuring the luciferase activity of the captured complexes.

General Workflow:

-

Construct Generation: Create expression vectors for Rluc-BCL6 and Protein A-NCOR.

-

Cell Transfection: Co-transfect mammalian cells (e.g., HEK293T) with both expression vectors.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., BI-3812).

-

Cell Lysis: Lyse the cells to release the protein complexes.

-

Immunoprecipitation: Add the cell lysates to IgG-coated microplate wells to capture the Protein A-NCOR complexes.

-

Washing: Wash the wells to remove non-specific binding.

-

Luciferase Assay: Add a luciferase substrate and measure the luminescence signal using a luminometer.

-

Data Analysis: Determine the IC50 values by plotting the luminescence signal against the compound concentration.

Mandatory Visualizations

Caption: BCL6 Signaling Pathway and BI-3812 Inhibition.

Caption: Experimental Workflow for BI-3812 Characterization.

Caption: Contrasting Mechanisms of BI-3812 and BI-3802.

Discovery and Development

The discovery of BI-3812 was the result of a high-throughput screening campaign aimed at identifying inhibitors of the BCL6-co-repressor interaction.[2] This effort led to the identification of a chemical series that was subsequently optimized for potency and drug-like properties. A key aspect of the development of this series was the discovery of two closely related analogs with distinct mechanisms of action: BI-3812, a pure inhibitor, and BI-3802, a compound that induces the polymerization and subsequent degradation of BCL6.[3] This discovery highlighted the subtle structural changes that can dramatically alter a compound's biological activity.

BI-3812 is not intended for in vivo use, and as such, there is no publicly available data on its in vivo efficacy, toxicology, or clinical development.[1] Its primary utility is as a high-potency, selective chemical probe for in vitro studies of BCL6 biology. The superior anti-proliferative effects observed with the BCL6 degrader BI-3802 compared to inhibitors like BI-3812 in cellular assays suggest that BCL6 degradation may be a more effective therapeutic strategy than simple inhibition.[5]

Conclusion

BI-3812 is a valuable research tool for elucidating the cellular functions of BCL6. Its high potency and well-characterized mechanism of action as a BCL6-co-repressor interaction inhibitor make it an ideal probe for in vitro experiments. The comparative analysis with its close analog, the BCL6 degrader BI-3802, provides critical insights into the differential consequences of BCL6 inhibition versus degradation, informing future drug discovery efforts targeting this important oncoprotein.

References

- 1. medkoo.com [medkoo.com]

- 2. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. opnme.com [opnme.com]

BI-3812: A Comprehensive Technical Guide to a Potent BCL6 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-3812 is a potent and selective chemical probe for the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor critically implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). This document provides an in-depth technical guide to BI-3812, summarizing its biochemical and cellular activities, detailing experimental protocols for its characterization, and visualizing its biological context through pathway and workflow diagrams.

BI-3812 acts as an inhibitor of the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its co-repressors (SMRT, NCoR, and BCOR).[1][2] This disruption reactivates the expression of BCL6 target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis, leading to anti-proliferative effects in BCL6-dependent cancer cells.[1][2][3]

Core Data Summary

The following tables summarize the key quantitative data for BI-3812 and its negative control, BI-5273.

Table 1: In Vitro and Cellular Activity of BI-3812 and Negative Control

| Compound | Assay | Target | IC50 / K D | Reference |

| BI-3812 | BCL6:BCOR ULight TR-FRET | BCL6-BCOR Interaction | ≤ 3 nM | [1][4] |

| BCL6::NCOR LUMIER | BCL6-NCOR Interaction (in cells) | 40 nM | [1] | |

| Surface Plasmon Resonance (SPR) | BCL6 BTB Domain | 2.24 µM | [5] | |

| BCL6 Protein Degradation (SU-DHL-4 cells) | BCL6 Protein Level | ~200 nM (inactive) | [1][6] | |

| BI-5273 | BCL6:BCOR ULight TR-FRET | BCL6-BCOR Interaction | ~10 µM |

Table 2: Physicochemical and Selectivity Data for BI-3812

| Parameter | Value | Details | Reference |

| Molecular Weight | 558.03 g/mol | [7] | |

| Solubility | DMSO: 25 mg/mL (44.8 mM) | Insoluble in aqueous solutions. | [7] |

| Selectivity | Clean | Eurofins Safety Screen (44 targets at 10 µM) and Invitrogen Kinase Panel (54 kinases at 1 µM) showed no significant off-target activity. | [1] |

| Negative Control | BI-5273 | Structurally similar compound with significantly lower potency. | [1] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of BI-3812, it is crucial to visualize the BCL6 signaling pathway and the experimental workflows used to characterize this chemical probe.

BCL6 Signaling Pathway

BCL6 is a master transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction of B cells. It represses a wide array of target genes involved in cell cycle arrest, apoptosis, and DNA damage response, thereby enabling the rapid proliferation and somatic hypermutation required for antibody affinity maturation.[1][3] Dysregulation of BCL6 is a key driver in several types of lymphoma.

One of the key upstream regulators of BCL6 is the CD40 signaling pathway.[8][9] Activation of CD40 on B cells by its ligand (CD40L) on T helper cells triggers a signaling cascade involving NF-κB, which in turn induces the expression of interferon regulatory factor 4 (IRF4).[8][10] IRF4 then acts as a direct transcriptional repressor of BCL6, leading to its downregulation.[8][10]

Downstream, BCL6 exerts its repressive function by recruiting co-repressor complexes, including SMRT and NCoR, to the promoter regions of its target genes.[11] These target genes include tumor suppressors like TP53 and cell cycle inhibitors like CDKN1A.[12][13] BCL6 also represses the anti-apoptotic protein BCL2.[12]

Experimental Workflow for BI-3812 Characterization

The characterization of BI-3812 as a chemical probe involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on generally accepted practices for these assays and may require optimization for specific laboratory conditions and reagents.

BCL6:BCOR ULight TR-FRET Assay

This assay is used to measure the ability of BI-3812 to inhibit the interaction between the BCL6 BTB domain and a peptide from the co-repressor BCOR in a biochemical format.

Materials:

-

Recombinant human BCL6 BTB domain (His-tagged)

-

Biotinylated BCOR peptide

-

ULight™-streptavidin (acceptor)

-

Anti-His6-Europium (donor)

-

Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

-

384-well low-volume white plates

-

TR-FRET plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of BI-3812 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Reagent Preparation:

-

Dilute the His-tagged BCL6 BTB domain and biotinylated BCOR peptide in assay buffer to their final working concentrations.

-

Prepare a mix of ULight™-streptavidin and Anti-His6-Europium in assay buffer.

-

-

Assay Plate Setup:

-

Add 2 µL of the diluted BI-3812 or DMSO control to the wells of the 384-well plate.

-

Add 4 µL of the BCL6 BTB domain and BCOR peptide mix to each well.

-

Add 4 µL of the ULight™-streptavidin and Anti-His6-Europium mix to each well.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, with excitation at 320-340 nm and emission at 620 nm (Europium) and 665 nm (ULight).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

BCL6::NCOR LUMIER Assay in HEK293T Cells

This cellular assay measures the disruption of the BCL6 and NCoR interaction within a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for ProtA-BCL6 and Luc-NCoR

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis buffer

-

IgG-coated 96-well plates

-

Luciferase assay substrate

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Co-transfect the cells with the ProtA-BCL6 and Luc-NCoR expression vectors using a suitable transfection reagent.

-

-

Compound Treatment: After 24-48 hours of transfection, treat the cells with a serial dilution of BI-3812 or DMSO control for a specified period (e.g., 4-6 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

-

Immunoprecipitation:

-

Transfer the cell lysates to IgG-coated 96-well plates.

-

Incubate to allow the ProtA-BCL6 to bind to the IgG.

-

Wash the plates to remove unbound proteins.

-

-

Luminescence Measurement:

-

Add luciferase assay substrate to each well.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis: The luminescence signal is proportional to the amount of Luc-NCoR that co-immunoprecipitated with ProtA-BCL6. Plot the luminescence signal against the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of BI-3812 to the BCL6 BTB domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human BCL6 BTB domain

-

Running buffer (e.g., HBS-EP+)

-

BI-3812 in running buffer with a low percentage of DMSO

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the BCL6 BTB domain over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of BI-3812 in running buffer over the immobilized BCL6 surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.

-

-

Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the BCL6-BI-3812 interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer).

-

Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

BCL6 Protein Degradation Assay in SU-DHL-4 Cells

This western blot-based assay is used to determine if BI-3812 induces the degradation of BCL6 protein in a relevant cancer cell line.

Materials:

-

SU-DHL-4 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

BI-3812

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Primary antibodies (anti-BCL6, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed SU-DHL-4 cells and treat them with a dose-response of BI-3812 or DMSO control for a specified time course (e.g., 24, 48, 72 hours).

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis on the bands to quantify the relative levels of BCL6 protein, normalizing to the loading control.

-

Conclusion

BI-3812 is a valuable chemical probe for studying the biological functions of BCL6. Its high potency and selectivity, coupled with the availability of a well-characterized negative control, make it an excellent tool for dissecting the role of BCL6 in normal physiology and disease. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing BI-3812 in their studies. As with any chemical probe, it is recommended to use BI-3812 in conjunction with orthogonal approaches, such as genetic knockdown or knockout, to validate findings.

References

- 1. eubopen.org [eubopen.org]

- 2. Pardon Our Interruption [opnme.com]

- 3. mdpi.com [mdpi.com]

- 4. Probe BI-3812 | Chemical Probes Portal [chemicalprobes.org]

- 5. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 7. selleckchem.com [selleckchem.com]

- 8. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BCL6 | Abcam [abcam.com]

- 12. Frontiers | Epigenetic Programing of B-Cell Lymphoma by BCL6 and Its Genetic Deregulation [frontiersin.org]

- 13. Reciprocal negative regulation between the tumor suppressor protein p53 and B cell CLL/lymphoma 6 (BCL6) via control of caspase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Cellular Impact of BI-3812: A Technical Guide to its Effects on BCL6-Mediated Pathways

For Immediate Release

This technical guide provides a comprehensive overview of the cellular pathways affected by BI-3812, a potent and specific inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of BI-3812, its impact on downstream signaling, and provides detailed experimental protocols for its characterization.

Executive Summary

BI-3812 is a high-affinity small molecule that disrupts the crucial protein-protein interaction between the BCL6 BTB/POZ domain and its corepressors, SMRT, BCOR, and NCOR.[1][2][3] Unlike its close analog BI-3802, which induces BCL6 degradation, BI-3812 acts as a pure inhibitor, leading to the de-repression of BCL6 target genes without altering BCL6 protein levels.[1] This targeted inhibition reactivates critical cellular pathways, including the DNA damage response and cell cycle regulation, making BI-3812 a valuable tool for studying BCL6 biology and a potential therapeutic agent in BCL6-driven malignancies.

Mechanism of Action: Inhibition of BCL6 Co-Repressor Binding

BCL6 is a master transcriptional repressor that plays a pivotal role in the germinal center reaction and is frequently implicated in lymphomagenesis.[1][2][3] It exerts its repressive function by recruiting a complex of co-repressor proteins to the promoter regions of its target genes. BI-3812 directly interferes with this process by binding to the lateral groove of the BCL6 BTB domain, the primary site of co-repressor interaction. This competitive inhibition prevents the assembly of the BCL6 repressor complex, leading to the transcriptional activation of previously silenced genes.

dot

Caption: Mechanism of BI-3812 action on BCL6.

Quantitative Analysis of BI-3812 Activity

The potency of BI-3812 has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and dissociation constants (Kd).

| Assay Type | Description | IC50 / Kd | Reference(s) |

| BCL6::BCOR ULight TR-FRET | In vitro assay measuring the disruption of BCL6 and BCOR co-repressor interaction. | ≤ 3 nM | [1][3][4] |

| BCL6::NCOR LUMIER | Cellular assay measuring the disruption of BCL6 and NCOR interaction in cells. | 40 nM | [2][3] |

| Surface Plasmon Resonance (SPR) | In vitro assay measuring the binding affinity of BI-3812 to the BCL6 BTB domain. | Kd = 2.569 ± 0.08 nM | [4] |

Table 1: In Vitro and Cellular Potency of BI-3812

A structurally similar analog, BI-5273, which binds weakly to the BCL6 BTB domain, serves as a negative control for in vitro experiments.

| Compound | BCL6::BCOR ULight TR-FRET IC50 |

| BI-3812 | ≤ 3 nM |

| BI-5273 | ~ 10 µM |

Table 2: Comparison of BI-3812 and Negative Control BI-5273 [1]

Cellular Pathways Modulated by BI-3812 Treatment

By inhibiting the repressive function of BCL6, BI-3812 treatment leads to the de-repression and subsequent upregulation of a multitude of BCL6 target genes. These genes are integral components of various critical cellular pathways. A proteomics study in SuDHL4 cells confirmed that BI-3812 does not cause degradation of BCL6 or other proteins, highlighting its specific inhibitory action.[1]

dot

Caption: Cellular pathways de-repressed by BI-3812.

DNA Damage Response

BCL6 is known to suppress the DNA damage response to allow for the accumulation of somatic hypermutations in germinal center B-cells.[1][2][3] Inhibition of BCL6 by BI-3812 is expected to lead to the upregulation of key DNA damage sensor and effector proteins.

| Target Gene | Function in DNA Damage Response |

| TP53 | Tumor suppressor that initiates cell cycle arrest and apoptosis. |

| ATR | A primary sensor of single-stranded DNA breaks. |

| CHEK1 | A kinase that mediates the DNA damage checkpoint. |

Table 3: Key BCL6 Target Genes in the DNA Damage Response Pathway [5]

Cell Cycle Control

BCL6 promotes cell proliferation by repressing cell cycle inhibitors. Treatment with BI-3812 is anticipated to de-repress these inhibitors, leading to cell cycle arrest.

| Target Gene | Function in Cell Cycle Control |

| CDKN1A (p21) | A potent cyclin-dependent kinase inhibitor. |

Table 4: Key BCL6 Target Gene in Cell Cycle Regulation [5]

Other Key BCL6-Regulated Pathways

BI-3812-mediated BCL6 inhibition also impacts other crucial cellular processes, including apoptosis and cell signaling, through the de-repression of various other target genes.

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of BI-3812 are provided below.

BCL6::BCOR ULight TR-FRET Assay

This in vitro assay quantifies the ability of BI-3812 to disrupt the interaction between the BCL6 BTB domain and a peptide from the co-repressor BCOR.

dot

Caption: BCL6::BCOR TR-FRET assay workflow.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X stock of biotinylated BCL6 BTB domain (e.g., 20 nM) in assay buffer.

-

Prepare a 2X stock of FITC-labeled BCOR peptide (e.g., 20 nM) in assay buffer.

-

Prepare a 2X stock of Streptavidin-Terbium conjugate (e.g., 2 nM) in assay buffer.

-

Prepare a serial dilution of BI-3812 in DMSO, and then dilute into assay buffer to a 4X final concentration.

-

-

Assay Procedure:

-

Add 5 µL of 4X BI-3812 or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of the 2X BCL6/Streptavidin-Terbium mix to each well.

-

Add 10 µL of the 2X FITC-BCOR peptide to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (FRET signal).

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Plot the TR-FRET ratio against the log of the BI-3812 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular BCL6::NCOR LUMIER Assay

This assay measures the disruption of the BCL6-NCOR interaction within a cellular context using a luminescence-based co-immunoprecipitation method.

dot

Caption: BCL6::NCOR LUMIER assay workflow.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate.

-

Co-transfect cells with expression vectors for Flag-tagged BCL6 and Luciferase-tagged NCOR using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Compound Treatment and Cell Lysis:

-

Treat the transfected cells with a serial dilution of BI-3812 or DMSO control for 4-6 hours.

-

Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

Transfer the cell lysates to a 96-well filter plate coated with anti-Flag antibody.

-

Incubate for 2 hours at 4°C to allow for the capture of Flag-BCL6 and its interacting proteins.

-

Wash the wells multiple times with wash buffer to remove non-specific binding.

-

-

Luminescence Detection and Analysis:

-

Add a luciferase assay substrate to each well.

-

Measure the luminescence signal using a plate reader.

-

Normalize the luminescence signal to the amount of immunoprecipitated Flag-BCL6 (e.g., by a subsequent ELISA).

-

Plot the normalized luminescence against the log of the BI-3812 concentration and determine the IC50 value.

-

Conclusion

BI-3812 is a highly specific and potent inhibitor of the BCL6 co-repressor interaction. Its distinct mechanism of action, which involves the de-repression of BCL6 target genes without inducing protein degradation, makes it an invaluable research tool for dissecting the complex biology of BCL6. The detailed experimental protocols provided herein will facilitate further investigation into the cellular effects of BI-3812 and its potential as a therapeutic agent for BCL6-dependent cancers.

References

- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opnme.com [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. eubopen.org [eubopen.org]

- 5. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BI-3812 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing BI-3812, a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, in various cell-based assays. BI-3812 inhibits the protein-protein interaction between the BTB/POZ domain of BCL6 and its co-repressors, leading to the de-repression of BCL6 target genes.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-3812 and its related compounds.

Table 1: In Vitro and Cellular Activity of BI-3812

| Assay Type | Description | Target | IC50 | Reference |

| Biochemical Assay | BCL6::BCOR ULight TR-FRET | BCL6-BCOR Interaction | ≤ 3 nM | [3][4][5] |

| Cellular Assay | BCL6::NCOR LUMIER | BCL6-NCOR Interaction | 40 nM | [3][4][5] |

Table 2: Related Compounds for Experimental Controls

| Compound | Description | Target | Cellular Effect | Reference |

| BI-5273 | Negative Control | Weakly binds BCL6 BTB domain (~10 µM) | Inactive | [3] |

| BI-3802 | BCL6 Degrader | BCL6 BTB domain | Induces BCL6 polymerization and degradation | [6] |

Signaling Pathway

BI-3812 targets the BCL6 transcriptional repressor, a key regulator of B-cell development and a driver of lymphomagenesis.[1][2] BCL6 represses a wide array of target genes involved in cell cycle control, DNA damage response, and differentiation.[1][7]

Caption: BCL6 Signaling Pathway and the Mechanism of Action of BI-3812.

Experimental Workflow

A general workflow for investigating the effects of BI-3812 in a cell-based assay is outlined below.

References

- 1. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pardon Our Interruption [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

Application Notes and Protocols: BI-3812 TR-FRET Assay for BCL6 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor pivotal for the formation of germinal centers and is implicated in the pathogenesis of certain lymphomas, particularly diffuse large B-cell lymphoma (DLBCL).[1] BCL6 exerts its repressive function by recruiting co-repressor complexes, such as those containing BCOR, SMRT, and NCOR, through its BTB/POZ domain.[1][2] This protein-protein interaction (PPI) is a critical node in the BCL6 signaling pathway and represents a key therapeutic target. BI-3812 is a potent and selective small molecule inhibitor of the BCL6-co-repressor interaction.[1] This document provides detailed application notes and protocols for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to characterize the inhibitory activity of BI-3812 on the BCL6-BCOR interaction.

BCL6 Signaling Pathway and Inhibition by BI-3812

BCL6 acts as a master regulator of gene expression in germinal center B cells. It binds to specific DNA sequences and recruits co-repressor complexes to silence genes involved in cell cycle control, DNA damage response, and differentiation.[3][4] This allows for the rapid proliferation and somatic hypermutation necessary for antibody affinity maturation. BI-3812 disrupts this process by binding to the BTB domain of BCL6, thereby preventing the recruitment of co-repressors and leading to the de-repression of BCL6 target genes.

Caption: BCL6 recruits co-repressors to repress target genes.

Quantitative Data Summary

The inhibitory potency of BI-3812 has been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Notes |

| IC50 | ≤ 3 nM | BCL6::BCOR ULight TR-FRET | Biochemical assay measuring direct inhibition of the BCL6-BCOR interaction.[1][5] |

| IC50 | 40 nM | BCL6::NCOR LUMIER | Cellular assay measuring the disruption of the BCL6-co-repressor complex in a cellular context.[1][2] |

| Kd | 2.569 ± 0.08 nM | Surface Plasmon Resonance (SPR) | Measures the binding affinity of BI-3812 to the BCL6 BTB domain.[6] |

| Negative Control (BI-5273) IC50 | ~10 µM | BCL6::BCOR ULight TR-FRET | A structurally similar but significantly less potent analog used as a negative control.[2] |

Experimental Protocols

BCL6::BCOR ULight TR-FRET Assay

This protocol outlines a biochemical assay to determine the IC50 of inhibitors of the BCL6-BCOR interaction. The assay relies on the TR-FRET between a Terbium (Tb)-labeled anti-His-tag antibody bound to a His-tagged BCL6 protein (donor) and a fluorescently labeled BCOR peptide (acceptor). Inhibition of the BCL6-BCOR interaction by a compound like BI-3812 leads to a decrease in the TR-FRET signal.

Materials:

-

His-tagged BCL6 BTB domain protein (e.g., Trx-6His-HRV3C-BCL6)

-

Fluorescently labeled BCOR peptide (e.g., Alexa Fluor 647-labeled)

-

Anti-6His-Terbium (Tb) antibody (TR-FRET donor)

-

BI-3812 inhibitor

-

Assay Buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Experimental Workflow:

Caption: Workflow for the BI-3812 TR-FRET assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of BI-3812 in DMSO. A typical starting concentration for the highest dose is 10 mM. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Reagent Preparation:

-

Prepare a solution of His-tagged BCL6 BTB domain and Anti-6His-Tb antibody in Assay Buffer. The final concentration of BCL6 is typically in the low nanomolar range (e.g., 10 nM).[7] The antibody concentration should be optimized according to the manufacturer's instructions.

-

Prepare a solution of the fluorescently labeled BCOR peptide in Assay Buffer. The final concentration should be at or below its Kd for BCL6 to ensure assay sensitivity.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted BI-3812 or DMSO control to the wells of a 384-well plate.

-

Add an equal volume (e.g., 5 µL) of the BCL6/anti-His-Tb antibody mixture to all wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow for inhibitor binding to BCL6.

-

-

Initiate FRET Reaction:

-

Add an equal volume (e.g., 5 µL) of the labeled BCOR peptide solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader. Set the excitation wavelength appropriate for the Terbium donor (e.g., 340 nm) and measure the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The TR-FRET assay described provides a robust and sensitive method for characterizing the inhibitory activity of compounds targeting the BCL6-co-repressor interaction. BI-3812 demonstrates potent inhibition in this biochemical assay, which is consistent with its cellular activity. These protocols and data serve as a valuable resource for researchers investigating BCL6 biology and developing novel BCL6 inhibitors.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCL6 represses CHEK1 and suppresses DNA damage pathways in normal and malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probe BI-3812 | Chemical Probes Portal [chemicalprobes.org]

- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: BI-3812 LUMIER Assay for Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-3812 is a potent and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1][2][3] It disrupts the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR and NCOR.[1][2] The LUMIER (Luminescence-based Mammalian Interactome) assay is a robust method for quantifying PPIs in a cellular context and is well-suited for determining the target engagement and cellular potency of inhibitors like BI-3812.[4][5][6][7][8]

These application notes provide a detailed protocol for utilizing the LUMIER assay to measure the inhibitory activity of BI-3812 on the BCL6-NCOR interaction in cells.

Principle of the LUMIER Assay

The LUMIER assay is a co-immunoprecipitation-based technique that relies on the expression of two interacting proteins as fusion partners with a luciferase reporter and an affinity tag, respectively.[7][8] In the context of BI-3812, BCL6 is fused to an affinity tag (e.g., FLAG-tag), and its interacting co-repressor, NCOR, is fused to a luciferase (e.g., Renilla luciferase). When these fusion proteins are co-expressed in mammalian cells, the formation of the BCL6-NCOR complex can be detected by immunoprecipitating the FLAG-tagged BCL6 and measuring the co-precipitated luciferase activity. The addition of an inhibitor like BI-3812 disrupts this interaction, leading to a dose-dependent decrease in the luminescence signal.

Quantitative Data Summary

The inhibitory potency of BI-3812 has been determined using various biochemical and cellular assays. The following table summarizes the key quantitative data for BI-3812 and its negative control, BI-5273.

| Compound | Assay | Target Interaction | IC50 | Reference |

| BI-3812 | BCL6::BCOR ULight TR-FRET | Biochemical | ≤ 3 nM | [2][9] |

| BI-3812 | BCL6::NCOR LUMIER | Cellular | 40 nM | [2][9][10] |

| BI-5273 (Negative Control) | BCL6::BCOR ULight TR-FRET | Biochemical | ~ 10 µM | [2][9] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

Experimental Protocols

Materials and Reagents

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 or other suitable transfection reagent

-

Expression plasmids:

-

pCMV-FLAG-BCL6 (or similar)

-

pCMV-Luc-NCOR (or similar, with Renilla or Firefly luciferase)

-

-

BI-3812 (and BI-5273 as a negative control) dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG M2 affinity gel

-

Wash Buffer (e.g., TBS with 0.05% Tween-20)

-

Luciferase Assay Reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol

1. Cell Culture and Transfection: a. Day 1: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Day 2: Co-transfect the cells with FLAG-BCL6 and Luc-NCOR expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the plasmids is a good starting point, but may need optimization.

2. Compound Treatment: a. Day 3 (24 hours post-transfection): Prepare serial dilutions of BI-3812 and the negative control BI-5273 in cell culture medium. A typical concentration range would span from 1 nM to 10 µM. Include a DMSO-only control. b. Carefully remove the transfection medium from the cells and add the medium containing the different compound concentrations. c. Incubate the cells for a predetermined period (e.g., 4-6 hours).

3. Cell Lysis: a. After incubation, aspirate the medium and wash the cells once with cold PBS. b. Add an appropriate volume of cold Lysis Buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.

4. Immunoprecipitation: a. Transfer the cell lysates to a microcentrifuge tube or a filter plate. b. Add anti-FLAG affinity gel to each lysate and incubate for 2-4 hours at 4°C with gentle rotation to allow for immunoprecipitation of the FLAG-BCL6 complexes.

5. Washing: a. Pellet the affinity gel by centrifugation and carefully aspirate the supernatant. b. Wash the beads three times with cold Wash Buffer to remove non-specifically bound proteins. After the final wash, remove as much of the wash buffer as possible.

6. Luminescence Measurement: a. Resuspend the washed beads in a small volume of PBS or lysis buffer. b. Add the Luciferase Assay Reagent to each well/tube according to the manufacturer's instructions. c. Immediately measure the luminescence using a luminometer.

Data Analysis

-

Subtract the background luminescence (from untransfected or mock-transfected cells) from all readings.

-

Normalize the luminescence signal of the compound-treated samples to the DMSO-treated control (which represents 100% interaction).

-

Plot the normalized luminescence values against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value for BI-3812.

The LUMIER assay provides a sensitive and quantitative method to assess the cellular target engagement of BI-3812. By following this protocol, researchers can accurately determine the potency of BI-3812 in disrupting the BCL6-NCOR interaction within a cellular environment, providing valuable data for drug development and mechanistic studies.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of protein-protein interactions using LUMIER assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Protein–Protein Interactions Using LUMIER Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. LUMIER: A Discovery Tool for Mammalian Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LUMIER: A Discovery Tool for Mammalian Protein Interaction Networks | Springer Nature Experiments [experiments.springernature.com]

- 9. Pardon Our Interruption [opnme.com]

- 10. eubopen.org [eubopen.org]

Application Notes and Protocols for BI-3812 in BCL6 Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying the B-cell lymphoma 6 (BCL6) protein using the potent and selective inhibitor, BI-3812. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to BI-3812

BI-3812 is a highly potent small molecule inhibitor of the BCL6 transcriptional repressor.[1][2][3][4] It functions by disrupting the protein-protein interaction (PPI) between the BTB/POZ domain of BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR.[1][3][5] This inhibition reactivates the expression of BCL6 target genes, which are often involved in cell cycle control, apoptosis, and differentiation.[1][3][5] Due to its high potency and good cell permeability, BI-3812 serves as an excellent chemical probe for investigating BCL6 biology in vitro.[1][3][5]

It is crucial to distinguish BI-3812 from its close structural analog, BI-3802. While both bind to the BCL6 BTB domain, BI-3802 induces the polymerization and subsequent proteasomal degradation of BCL6, acting as a molecular glue degrader.[6][7] In contrast, BI-3812 is a classical inhibitor and does not induce BCL6 degradation.[6] This distinction makes the pair of compounds valuable for dissecting the functional consequences of BCL6 inhibition versus degradation. A structurally similar but much less active compound, BI-5273, is available as a negative control for in vitro experiments.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-3812 and its related compounds.

Table 1: In Vitro and Cellular Activity of BI-3812 and Control Compounds

| Compound | Target | Assay Type | IC50 | Reference |

| BI-3812 | BCL6::BCOR Interaction | ULight TR-FRET (biochemical) | ≤ 3 nM | [1][3][4][5][8] |

| BCL6::NCOR Interaction | LUMIER (cellular) | 40 nM | [1][3][5][8] | |

| BCL6 Degradation | SU-DHL-4 cells | Inactive (DC50 ≈ 200 nM) | [8] | |

| BI-5273 (Negative Control) | BCL6::BCOR Interaction | ULight TR-FRET (biochemical) | ~10 µM (10,162 nM) | [1][3][5] |

| BI-3802 (Degrader Analog) | BCL6 Degradation | SU-DHL-4 cells | Active | [6][9] |

Note: The accuracy of the biochemical TR-FRET assay for BI-3812 is limited by the high affinity of the compound, reaching the assay wall at approximately 3 nM.[1][3][5]

Table 2: Physicochemical and Pharmacokinetic Properties of BI-3812

| Parameter | Value | Reference |

| Molecular Weight (Da) | 558.0 | [1] |

| Aqueous Solubility @ pH 6.8 (µg/mL) | < 1 | [3][5] |

| Caco-2 Permeability @ pH 7.4 (10⁻⁶ cm/s) | 2.8 | [5] |

| Caco-2 Efflux Ratio | 14 | [3][5] |

| Human Plasma Protein Binding (%) | 96.89 | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of BCL6 repression and the inhibitory action of BI-3812.

Caption: BCL6-mediated transcriptional repression and its inhibition by BI-3812.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: BCL6::Co-repressor Interaction Assay (ULight TR-FRET)

This biochemical assay quantifies the ability of BI-3812 to disrupt the interaction between the BCL6 BTB domain and a co-repressor peptide.

Materials:

-

Recombinant BCL6 BTB domain protein

-

Biotinylated co-repressor peptide (e.g., from BCOR)

-

ULight™-labeled anti-tag antibody (e.g., anti-GST)

-

Europium-labeled streptavidin

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

BI-3812 and control compounds (BI-5273)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of BI-3812 and control compounds in DMSO, followed by dilution in assay buffer.

-

Add the compound dilutions to the microplate wells.

-

Add the BCL6 BTB domain protein and the biotinylated co-repressor peptide to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

-

Add the ULight™-labeled antibody and europium-labeled streptavidin.

-

Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

Caption: Workflow for the BCL6::Co-repressor TR-FRET assay.

Protocol 2: Cellular BCL6 Target Engagement (LUMIER Assay)

This assay measures the disruption of the BCL6::co-repressor complex within a cellular context.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for Luciferase-tagged BCL6 and Flag-tagged co-repressor (e.g., NCOR)

-

Transfection reagent

-

Cell lysis buffer

-

Anti-Flag antibody-coated microplates

-

Luciferase substrate

-

Luminometer

Procedure:

-

Co-transfect cells with the Luciferase-BCL6 and Flag-NCOR expression vectors.

-

After 24-48 hours, treat the cells with a serial dilution of BI-3812 for a specified duration (e.g., 4-6 hours).

-

Lyse the cells and transfer the lysate to the anti-Flag antibody-coated microplates.

-

Incubate to allow the Flag-NCOR (and any bound Luciferase-BCL6) to be captured.

-

Wash the plates to remove unbound proteins.

-

Add the luciferase substrate and measure the luminescence signal.

-

A decrease in luminescence indicates that BI-3812 has disrupted the BCL6-NCOR interaction.

-

Plot the luminescence signal against the compound concentration to determine the cellular IC50.

Protocol 3: BCL6 Protein Degradation Assay (Western Blot)

This protocol is used to differentiate between BCL6 inhibition (BI-3812) and BCL6 degradation (BI-3802).

Materials:

-

DLBCL cell line (e.g., SU-DHL-4)

-

BI-3812 and BI-3802

-

Cell lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BCL6, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture SU-DHL-4 cells and treat with various concentrations of BI-3812 and BI-3802 for a time course (e.g., 4, 8, 24 hours).

-

Harvest and lyse the cells.

-

Quantify total protein concentration using a BCA assay.

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash again and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify band intensities to determine the relative BCL6 protein levels. A reduction in BCL6 levels with BI-3802 but not BI-3812 is expected.[6]

Caption: Logical relationship between BCL6 inhibition (BI-3812) and degradation (BI-3802).

References

- 1. Pardon Our Interruption [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. opnme.com [opnme.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. eubopen.org [eubopen.org]

- 9. oncotarget.com [oncotarget.com]

Application Notes and Protocols: BI-3812 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BI-3812, a potent and selective B-cell lymphoma 6 (BCL6) inhibitor, in high-throughput screening (HTS) applications for drug discovery and basic research.

Introduction

BI-3812 is a high-affinity small molecule that functions as a protein-protein interaction (PPI) inhibitor. It specifically targets the BTB/POZ domain of BCL6, preventing its association with transcriptional co-repressors such as BCOR, SMRT, and NCOR.[1][2][3] BCL6 is a transcriptional repressor and a key oncogenic driver in various lymphomas, including diffuse large B-cell lymphoma (DLBCL).[1][2][3] By disrupting the BCL6-co-repressor complex, BI-3812 derepresses the expression of BCL6 target genes, which can inhibit cancer cell proliferation and survival. Its high potency and cell permeability make it an excellent chemical probe for studying BCL6 biology.[1][2]

It is important to distinguish BI-3812 from its close structural analog, BI-3802. While both bind to the BCL6 BTB domain, BI-3812 acts as a classical inhibitor, whereas BI-3802 induces the polymerization and subsequent degradation of the BCL6 protein.[4][5] BI-3812 can be used to competitively block and reverse the effects of BI-3802.[5]

Mechanism of Action: BCL6 Inhibition

The primary mechanism of action for BI-3812 is the inhibition of the BCL6-co-repressor interaction. BCL6 functions as a homodimer, with each monomer containing a BTB domain that forms a lateral groove. This groove is the binding site for co-repressor proteins. BI-3812 binds to this groove, physically blocking the recruitment of co-repressors and thus preventing the transcriptional repression of BCL6 target genes.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. opnme.com [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BTBBCL6 dimers as building blocks for reversible drug-induced protein oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Dissolving and Storing BI-3812: A Guide for Researchers

Abstract

This application note provides a detailed protocol for the dissolution and storage of BI-3812, a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1][2][3][4] BI-3812 targets the BTB/POZ domain of BCL6, thereby disrupting its interaction with co-repressors and exhibiting antitumor activity.[1][3][4][5] This document is intended for researchers, scientists, and drug development professionals working with this compound in cellular and biochemical assays. Adherence to these guidelines is crucial for maintaining the integrity and activity of BI-3812.

Introduction to BI-3812

BI-3812 is a small molecule inhibitor that specifically targets the protein-protein interaction between BCL6 and its co-repressors, such as BCOR, SMRT, and NCOR.[2][3][6][7] BCL6 is a key transcriptional repressor essential for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[2][3][6] By inhibiting the BCL6-co-repressor interaction, BI-3812 effectively de-represses BCL6 target genes, leading to anti-proliferative effects in cancer cells.[8] With an IC50 of ≤ 3 nM in biochemical assays and 40 nM in cellular assays, BI-3812 is a highly potent tool for studying BCL6 biology.[1][2][3][4][6]

Physicochemical Properties and Solubility

Proper dissolution of BI-3812 is critical for accurate and reproducible experimental results. The following table summarizes the solubility of BI-3812 in various common laboratory solvents. It is highly recommended to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility.[9]

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 20.83 mg/mL[1][4] - 25 mg/mL[9] | ~37.33 mM[1][4] - 44.8 mM[9] | Ultrasonic agitation may be required to achieve full dissolution.[1][4] Use of newly opened, hygroscopic DMSO is recommended.[1] |

| Water | < 0.1 mg/mL (insoluble)[4] | Insoluble | BI-3812 is practically insoluble in aqueous solutions at neutral pH.[6] |

| Ethanol | Insoluble[9] | Insoluble | Not a suitable solvent for creating stock solutions. |

Molecular Weight of BI-3812: 558.03 g/mol [1][9]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of BI-3812 in dimethyl sulfoxide (DMSO), a common starting concentration for in vitro experiments.

Materials:

-

BI-3812 powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic water bath (optional)

Procedure:

-

Pre-warm BI-3812: Allow the vial of BI-3812 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Calculate the required volume of DMSO: To prepare a 10 mM stock solution from 1 mg of BI-3812, you will need 179.2 µL of DMSO. For 5 mg, use 896 µL.[4]

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the BI-3812 powder.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[1][4] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][9]

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C.[1][9]

Preparation of Working Solutions for Cell-Based Assays

For cellular experiments, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).

Materials:

-

10 mM BI-3812 stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM BI-3812 stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

Mixing: Gently mix each dilution by pipetting up and down or by brief vortexing. Avoid vigorous shaking, which can cause the compound to precipitate.

-

Immediate Use: It is best to prepare working solutions fresh for each experiment and use them immediately to prevent precipitation and degradation.

Storage and Stability

Proper storage of BI-3812 is essential to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years[1][9] | Store in a dry, dark place. Can be stored at 4°C for up to 2 years.[1] |

| 4°C | 2 years[1] | ||

| In Solvent (DMSO) | -80°C | 1-2 years[1][9] | Aliquot to avoid repeated freeze-thaw cycles.[1][9] |

| -20°C | 1 month - 1 year[1][4][9] | Shorter-term storage. |

BCL6 Signaling Pathway and BI-3812 Mechanism of Action

BI-3812 acts by disrupting the normal function of the BCL6 transcriptional repressor. BCL6 forms a homodimer through its BTB/POZ domain, which then recruits co-repressor complexes (containing proteins like SMRT, NCOR, and BCOR) to specific DNA sequences. This leads to the transcriptional repression of target genes involved in cell cycle control, DNA damage response, and differentiation.

BI-3812 binds to the BTB domain of BCL6, preventing its interaction with co-repressors. This leads to the de-repression of BCL6 target genes, ultimately inhibiting the proliferation of BCL6-dependent cancer cells.

Caption: Mechanism of action of BI-3812 on the BCL6 signaling pathway.

Experimental Workflow for BI-3812 Dissolution and Use

The following diagram illustrates the general workflow for preparing and using BI-3812 in a typical cell-based experiment.

Caption: Recommended workflow for preparing and using BI-3812.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. glpbio.com [glpbio.com]

- 5. medkoo.com [medkoo.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. eubopen.org [eubopen.org]

- 8. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Application Notes: Utilizing BI-3812 for Co-Immunoprecipitation Studies of BCL6 Protein Interactions

Introduction

BI-3812 is a potent and specific small molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] BCL6 is a master regulator of gene expression crucial for the formation and maintenance of germinal centers during the adaptive immune response.[3][4] Dysregulation of BCL6 activity is a key driver in the pathogenesis of several human cancers, particularly diffuse large B-cell lymphoma (DLBCL).[5] BCL6 exerts its repressive function by recruiting co-repressor complexes, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and N-CoR (Nuclear receptor Co-Repressor), to the promoter regions of its target genes. This recruitment is mediated by the BTB/POZ domain of BCL6.[1][3]

BI-3812 functions by binding to the BTB domain of BCL6, thereby sterically hindering its interaction with co-repressors.[1] This leads to the reactivation of BCL6 target genes, which can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells. It is important to distinguish BI-3812 from its close structural analog, BI-3802. While both bind to the BCL6 BTB domain, BI-3802 induces the polymerization of BCL6, leading to its ubiquitination by the E3 ligase SIAH1 and subsequent proteasomal degradation.[6] In contrast, BI-3812 acts as a classical inhibitor and does not cause BCL6 degradation, making it an ideal tool for studying the functional consequences of inhibiting BCL6-co-repressor interactions without depleting the total BCL6 protein pool.[6]